molecular formula C22H26N4O2 B11153224 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone

Cat. No.: B11153224
M. Wt: 378.5 g/mol
InChI Key: WYBZHBBGWFDEJG-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is a complex organic compound that features an indole moiety, a piperazine ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide.

    Piperazine Ring Formation: The piperazine ring is introduced through a nucleophilic substitution reaction involving ethylenediamine and a suitable halogenated compound.

    Pyridine Group Introduction: The pyridine group is attached via a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the methoxylated indole with the piperazine-pyridine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like bromine, while nucleophilic substitution on the pyridine ring can be achieved using nucleophiles like amines or thiols.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological processes involving indole and piperazine derivatives.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone involves its interaction with specific molecular targets:

    Receptors: The compound may bind to serotonin or dopamine receptors, modulating their activity.

    Enzymes: It can inhibit or activate enzymes involved in neurotransmitter synthesis or degradation.

    Pathways: The compound may influence signaling pathways related to mood regulation, cognition, and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-3-yl)ethan-1-amine: Known for its role in neurotransmission and mood regulation.

    N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Studied for its potential therapeutic effects.

    2-(5-methoxy-1H-indol-3-yl)ethyl-1H-isoindole-1,3(2H)-dione: Investigated for its biological activity.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone is unique due to its combination of an indole moiety, a piperazine ring, and a pyridine group. This structural complexity allows it to interact with multiple biological targets and exhibit diverse pharmacological effects.

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C22H26N4O2/c1-28-20-5-6-21-18(16-20)7-11-26(21)17-22(27)25-14-12-24(13-15-25)10-8-19-4-2-3-9-23-19/h2-7,9,11,16H,8,10,12-15,17H2,1H3

InChI Key

WYBZHBBGWFDEJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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